

Structure Elucidation of Benzyl 4-(methylamino)piperidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl 4-(methylamino)piperidine-1-carboxylate*

Cat. No.: *B1287280*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **Benzyl 4-(methylamino)piperidine-1-carboxylate**, a key intermediate in pharmaceutical synthesis. This document outlines the expected analytical data and provides detailed experimental protocols based on established methodologies for similar N-substituted piperidine derivatives.

Chemical Structure and Properties

Benzyl 4-(methylamino)piperidine-1-carboxylate is a disubstituted piperidine derivative with a benzyl carbamate protecting group at the 1-position and a methylamino group at the 4-position.

Table 1: Physicochemical Properties of **Benzyl 4-(methylamino)piperidine-1-carboxylate**

Property	Value	Source
CAS Number	405057-75-2	
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	
Molecular Weight	248.32 g/mol	Calculated
Physical Form	Liquid	
Storage Temperature	2-8°C	

Spectroscopic Data for Structure Confirmation

While specific experimental spectra for **Benzyl 4-(methylamino)piperidine-1-carboxylate** are not readily available in the public domain, the following tables summarize the expected spectroscopic data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for confirming the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.30 - 7.40	m	5H	Ar-H (benzyl)
~ 5.15	s	2H	O-CH ₂ -Ar
~ 4.10 - 4.30	m	2H	N-CH ₂ (piperidine, equatorial)
~ 2.80 - 3.00	m	2H	N-CH ₂ (piperidine, axial)
~ 2.60 - 2.75	m	1H	CH-NH
~ 2.45	s	3H	N-CH ₃
~ 1.80 - 1.95	m	2H	CH ₂ (piperidine, equatorial)
~ 1.25 - 1.40	m	2H	CH ₂ (piperidine, axial)
~ 1.50	br s	1H	N-H

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 155.5	C=O (carbamate)
~ 137.0	Ar-C (quaternary)
~ 128.5	Ar-CH
~ 128.0	Ar-CH
~ 127.8	Ar-CH
~ 67.0	O-CH ₂ -Ar
~ 52.0	CH-N
~ 44.0	N-CH ₂ (piperidine)
~ 34.0	N-CH ₃
~ 32.0	CH ₂ (piperidine)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300 - 3400	Medium, broad	N-H stretch (secondary amine)
~ 3030	Medium	C-H stretch (aromatic)
~ 2950, 2850	Strong	C-H stretch (aliphatic)
~ 1690 - 1710	Strong	C=O stretch (carbamate)
~ 1495, 1450	Medium	C=C stretch (aromatic)
~ 1240	Strong	C-N stretch
~ 1100	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z	Ion
249.16	[M+H] ⁺
271.14	[M+Na] ⁺
91.05	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and structural elucidation of **Benzyl 4-(methylamino)piperidine-1-carboxylate**.

Synthesis: Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of Benzyl 4-oxopiperidine-1-carboxylate with methylamine.

Protocol:

- Reaction Setup: To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol (10 mL/mmol) in a round-bottom flask, add methylamine (2.0 eq, as a solution in THF or water).
- Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.
- Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure product.

NMR Sample Preparation

Protocol:

- Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a 400 MHz or higher field NMR spectrometer.

FT-IR Sample Preparation (Thin Film)

Protocol:

- Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Gently press the plates together to form a thin film.
- Place the plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry Sample Preparation (ESI)

Protocol:

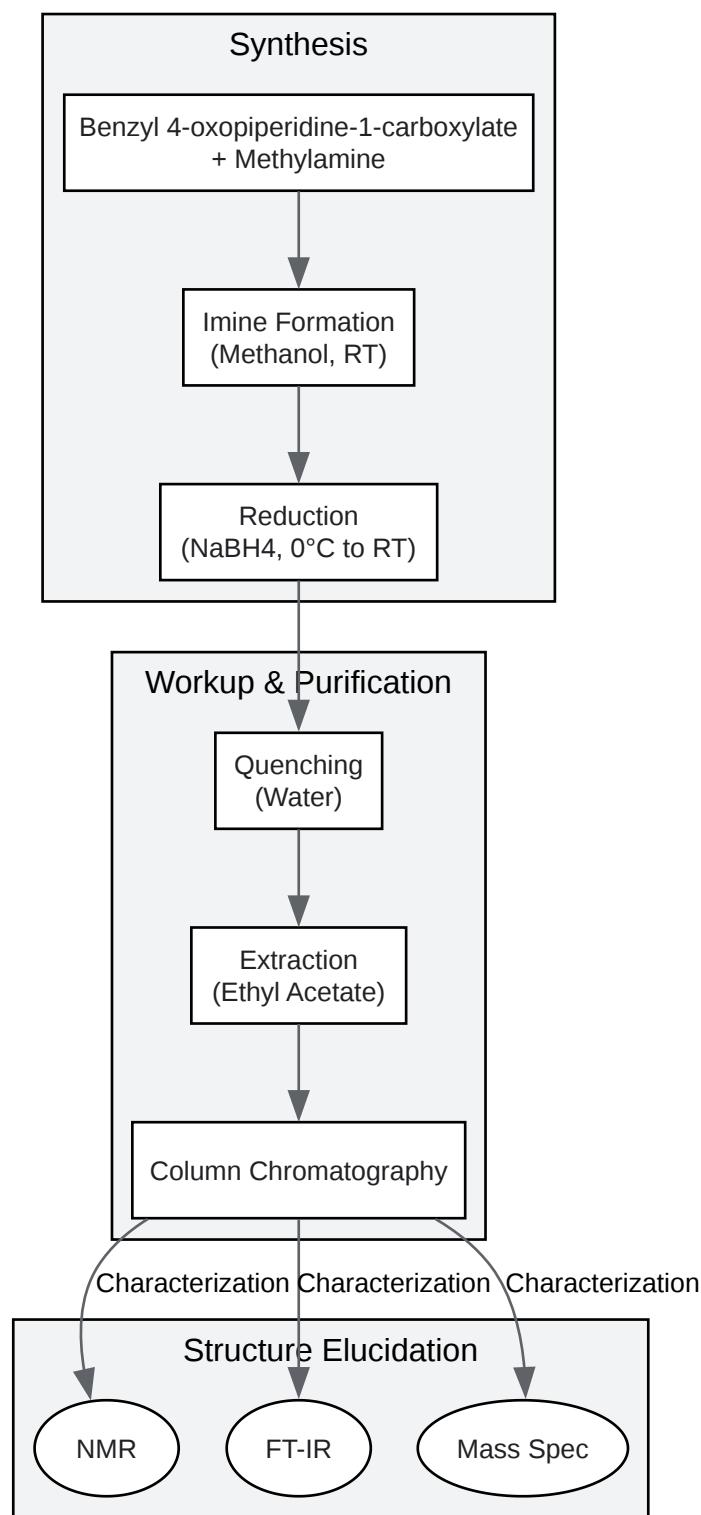
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample solution into the electrospray ionization source of the mass spectrometer via direct infusion or through a liquid chromatography system.

- Acquire the mass spectrum in positive ion mode.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **Benzyl 4-(methylamino)piperidine-1-carboxylate**.

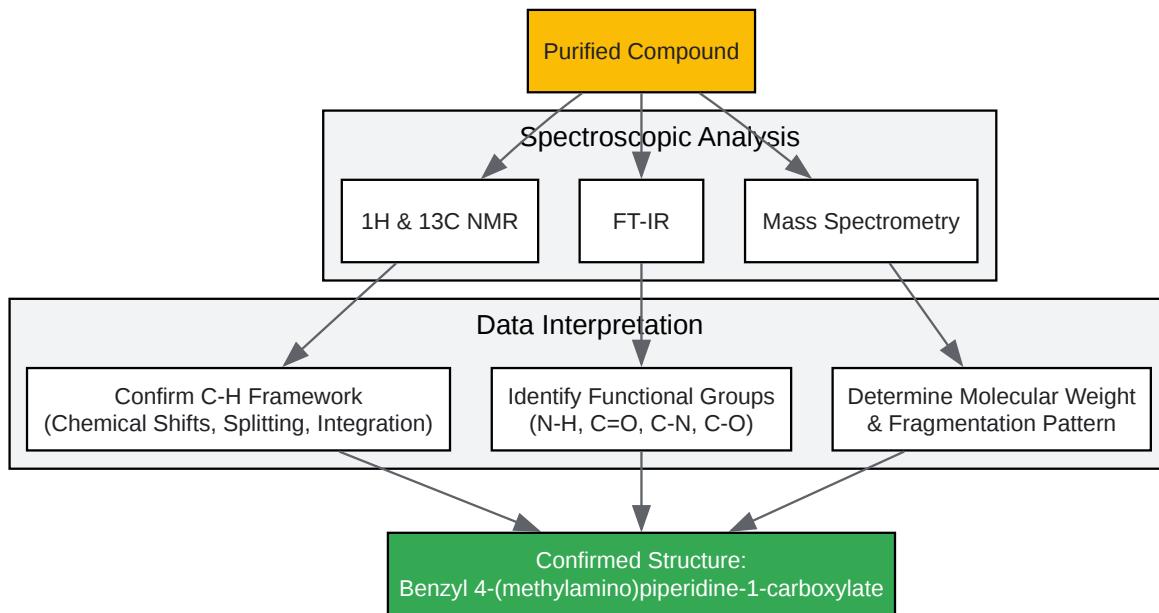


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Synthesis and Elucidation Workflow

Structure Elucidation Logic

The following diagram outlines the logical flow for confirming the structure of the target molecule using spectroscopic data.



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Structure Confirmation Logic

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